Acide 4-phénylbutyrique

Vue d'ensemble

Description

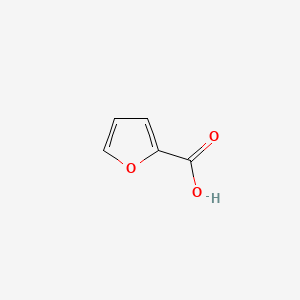

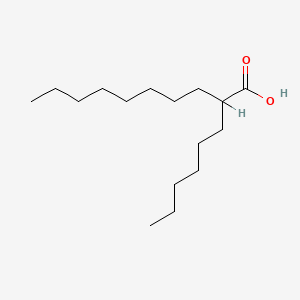

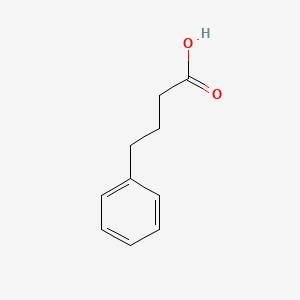

L'acide phénylbutyrique, également connu sous le nom d'acide 4-phénylbutyrique, est un acide monocarboxylique de formule chimique C₁₀H₁₂O₂. Il s'agit d'un dérivé de l'acide butyrique, où un groupe phényle est substitué au quatrième carbone. Ce composé est naturellement produit par la fermentation bactérienne colique et possède diverses applications biologiques et thérapeutiques .

Applications De Recherche Scientifique

Phenylbutyric acid has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

4-Phenylbutyric acid (4-PBA) is a fatty acid and a derivative of butyric acid naturally produced by colonic bacteria fermentation . It primarily targets the endoplasmic reticulum (ER) stress pathways . It also targets the Voltage-Dependent Anion Channel 1 (VDAC1) which mediates mitochondrial function .

Mode of Action

4-PBA acts as a chemical chaperone, assisting in protein folding and relieving inflammation . It alleviates ER stress by ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against ER stress-induced neuronal cell death . Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .

Biochemical Pathways

4-PBA affects several biochemical pathways. It downregulates de novo lipogenesis, ameliorates lipotoxicity, slows down atherosclerosis progression, and stimulates fatty acid β-oxidation . It also plays a role in the unfolded protein response (UPR), a homeostatic signaling pathway comprising transmembrane sensors that get activated upon alterations in the ER luminal environment .

Pharmacokinetics

It is known that 4-pba is required in high doses to prevent protein aggregation .

Result of Action

4-PBA has been found efficacious in augmenting pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It has been used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders . It also shows potential as a candidate drug for the treatment of neurodegenerative diseases .

Action Environment

The action of 4-PBA can be influenced by the environment in which it is used. For instance, in cell culture media, the absorption and adsorption kinetics of 4-PBA can be estimated . It has been used as a selective inhibitor of ER stress in various experimental systems .

Analyse Biochimique

Biochemical Properties

4-Phenylbutyric acid is known to interact with various biomolecules. It has been found to bind to human serum albumin at fatty acid binding sites, specifically Sudlow Site II . This interaction involves strong hydrogen bonding and a salt bridge between domain II and III of human serum albumin .

Cellular Effects

4-Phenylbutyric acid has been shown to have various effects on cells. It alleviates endoplasmic reticulum stress by assisting protein folding . This property of 4-Phenylbutyric acid has been found to be beneficial in pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It also reduces mucosal inflammation, regulates transepithelial fluid transport, and improves oxidative status .

Molecular Mechanism

The major mechanism for the action of 4-Phenylbutyric acid is that the hydrophobic regions of the chaperone interact with exposed hydrophobic segments of the unfolded protein . This interaction assists in the folding of the protein, thereby alleviating endoplasmic reticulum stress .

Temporal Effects in Laboratory Settings

It has been shown to alleviate endoplasmic reticulum stress and assist in protein folding, which could potentially have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, 4-Phenylbutyric acid has been shown to alleviate sepsis-induced cardiac damage

Metabolic Pathways

4-Phenylbutyric acid is metabolized in the liver and kidneys to phenylacetic acid . Phenylacetic acid then conjugates with glutamine to form phenylacetylglutamine, which is eliminated with the urine .

Transport and Distribution

It is known that 4-Phenylbutyric acid is a water-soluble compound , which suggests that it could be distributed throughout the body via the bloodstream.

Subcellular Localization

Given its role as a chemical chaperone that assists in protein folding, it is likely that it localizes to the endoplasmic reticulum where protein folding occurs .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide phénylbutyrique peut être synthétisé par plusieurs méthodes :

Réduction de l'acide 3-benzoylamino propionique : Cette méthode implique la réduction de l'acide 3-benzoylamino propionique en utilisant de l'amalgame de zinc pour obtenir de l'acide 4-phényl-1-butanoïque.

Réaction de Friedel-Crafts : Le benzène réagit avec le 4-bromo-1-butyrate dans des conditions acido-lewis pour former du 4-phényl-1-butyrate, qui est ensuite hydrolysé pour produire de l'acide 4-phényl-1-butanoïque.

Réaction avec la butyrolactone : Le benzène réagit avec la butyrolactone en présence de chlorure d'aluminium, suivie d'une neutralisation avec une base pour donner de l'acide 4-phénylbutyrique.

Méthodes de production industrielle : En milieu industriel, l'acide phénylbutyrique est souvent produit en purifiant de l'acide phénylbutyrique de qualité industrielle en utilisant des solvants alcooliques et des catalyseurs. L'acide purifié est ensuite mis à réagir avec des réactifs sodiques pour produire du phénylbutyrate de sodium .

Analyse Des Réactions Chimiques

L'acide phénylbutyrique subit diverses réactions chimiques, notamment :

Oxydation : L'acide phénylbutyrique peut être oxydé pour former des dérivés d'acide benzoïque.

Réduction : La réduction de l'acide phénylbutyrique peut donner du phénylbutanol.

Les réactifs et conditions communs utilisés dans ces réactions comprennent le chlorure d'aluminium pour les réactions de Friedel-Crafts, l'amalgame de zinc pour les réductions et la N-bromosuccinimide pour les substitutions. Les principaux produits formés à partir de ces réactions comprennent les dérivés de l'acide benzoïque, le phénylbutanol et l'acide phénylbutyrique bromé.

4. Applications de la recherche scientifique

L'acide phénylbutyrique a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

L'acide phénylbutyrique exerce ses effets par le biais de plusieurs mécanismes :

Inhibition de la désacétylase des histones : Il inhibe les désacétylases des histones, ce qui conduit à des changements dans l'expression des gènes et à des effets anticancéreux potentiels.

Activité de chaperon chimique : L'acide phénylbutyrique agit comme un chaperon chimique, aidant à stabiliser les structures protéiques et à prévenir l'agrégation.

Élimination de l'ammoniac : Il agit comme un piégeur d'ammoniac, facilitant l'excrétion de l'azote en excès chez les patients atteints de troubles du cycle de l'urée.

Comparaison Avec Des Composés Similaires

L'acide phénylbutyrique peut être comparé à d'autres composés similaires tels que :

Acide butyrique : Alors que l'acide butyrique est un simple acide gras à chaîne courte, l'acide phénylbutyrique possède un groupe phényle supplémentaire, ce qui renforce son activité biologique.

Acide phénylacétique : Les deux composés possèdent un groupe phényle, mais l'acide phénylacétique a une chaîne carbonée plus courte, ce qui conduit à des propriétés chimiques et des applications différentes.

Phénylbutyrate de sodium : Il s'agit du sel de sodium de l'acide phénylbutyrique et est utilisé à des fins thérapeutiques similaires, mais possède des propriétés de solubilité et pharmacocinétiques différentes.

La combinaison unique d'activité de chaperon chimique, d'inhibition de la désacétylase des histones et de propriétés d'élimination de l'ammoniac de l'acide phénylbutyrique le distingue de ces composés similaires.

Propriétés

IUPAC Name |

4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKXEAXTFZPCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1716-12-7 (hydrochloride) | |

| Record name | 4-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2037631 | |

| Record name | 4-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 4-Phenylbutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

290.00 °C. @ 760.00 mm Hg | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

18 mg/mL | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000664 [mmHg] | |

| Record name | 4-Phenylbutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Sodium phenylbutyrate is the most commonly used salt used in drug products of phenylbutyric acid. Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate. Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine. Phenylacetylglutamine is then excreted by the kidneys, thus providing an alternate mechanism of waste nitrogen excretion to the urea cycle. Phenylacetylglutamine is comparable to urea, as each molecule contains two moles of nitrogen. | |

| Record name | Phenylbutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1821-12-1 | |

| Record name | 4-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylbutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-PHENYLBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WY7YBI87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 - 49 °C | |

| Record name | Benzenebutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide](/img/structure/B1666265.png)